molecular formula C10H16ClN B594263 Phentermine-d5 (hydrochloride) (CRM) CAS No. 1330236-21-9

Phentermine-d5 (hydrochloride) (CRM)

Cat. No.: B594263
CAS No.: 1330236-21-9
M. Wt: 190.72 g/mol
InChI Key: NCAIGTHBQTXTLR-BQAHAFBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phentermine-d5 (hydrochloride) (CRM) is a deuterated form of phentermine, a sympathomimetic amine used primarily as an appetite suppressant. This compound is often utilized as an internal standard in mass spectrometry for the quantification of phentermine. It is categorized as an anorectic and amphetamine, and it has been used in formulations for the treatment of obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phentermine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the phentermine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Phentermine-d5 (hydrochloride) follows stringent protocols to maintain the purity and consistency required for its use as a Certified Reference Material (CRM). The production process is characterized by metrologically valid procedures and adherence to international standards such as ISO/IEC 17025 and ISO 17034 .

Chemical Reactions Analysis

Types of Reactions

Phentermine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated amines.

Scientific Research Applications

Phentermine-d5 (hydrochloride) is extensively used in scientific research, particularly in:

Mechanism of Action

Phentermine-d5 (hydrochloride) exerts its effects by activating trace amine-associated receptor 1 (TAAR1), which leads to the release of norepinephrine. This action suppresses appetite and enhances fat metabolism. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to the central nervous system’s regulation of appetite and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

    Phentermine: The non-deuterated form, used similarly as an appetite suppressant.

    Amphetamine: Shares structural similarities and pharmacological effects.

    Methamphetamine: Another sympathomimetic amine with potent central nervous system stimulant properties.

Uniqueness

Phentermine-d5 (hydrochloride) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This deuterated form is particularly valuable in research settings where accurate measurement of phentermine is crucial .

Properties

CAS No.

1330236-21-9

Molecular Formula

C10H16ClN

Molecular Weight

190.72 g/mol

IUPAC Name

2-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D;

InChI Key

NCAIGTHBQTXTLR-BQAHAFBHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)(C)N)[2H])[2H].Cl

SMILES

NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N.Cl

Synonyms

2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phentermine-d5 (hydrochloride) (CRM)
Reactant of Route 2
Phentermine-d5 (hydrochloride) (CRM)
Reactant of Route 3
Phentermine-d5 (hydrochloride) (CRM)
Reactant of Route 4
Phentermine-d5 (hydrochloride) (CRM)
Reactant of Route 5
Phentermine-d5 (hydrochloride) (CRM)
Reactant of Route 6
Phentermine-d5 (hydrochloride) (CRM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.